4-Benzoyl-2-chloronicotinonitrile
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Overview
Description
4-Benzoyl-2-chloronicotinonitrile is an organic compound with the chemical formula C13H7ClN2O It is a derivative of nicotinonitrile, featuring a benzoyl group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzoyl-2-chloronicotinonitrile can be synthesized from 2-chloro-3-cyanopyridine and benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving 2-chloro-3-cyanopyridine and benzoyl chloride can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Reduction Reactions: 4-Benzoyl-2-chloronicotinamines.
Oxidation Reactions: 4-Benzoyl-2-chloronicotinic acids.
Scientific Research Applications
4-Benzoyl-2-chloronicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can form stable complexes with various proteins, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the benzoyl group, making it less complex.
4-Benzoyl-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine.
4-Benzoyl-2-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Benzoyl-2-chloronicotinonitrile is unique due to the presence of both the benzoyl group and the chlorine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C13H7ClN2O |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-benzoyl-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7ClN2O/c14-13-11(8-15)10(6-7-16-13)12(17)9-4-2-1-3-5-9/h1-7H |
InChI Key |
BWRNDHDSMLIUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
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